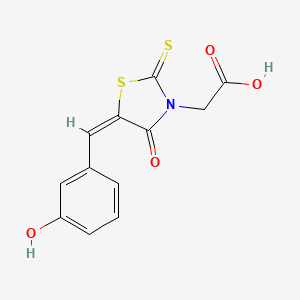

(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid

Description

Properties

IUPAC Name |

2-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S2/c14-8-3-1-2-7(4-8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEMQHZTCUTEAK-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation as the Primary Pathway

The most widely reported method for synthesizing this compound involves a Knoevenagel condensation between rhodanine-3-acetic acid derivatives and 3-hydroxybenzaldehyde. This reaction forms the critical 5-arylidene moiety essential for biological activity.

General Procedure :

-

Reactants : Rhodanine-3-acetic acid (or its ester) and 3-hydroxybenzaldehyde.

-

Catalyst : Anhydrous sodium acetate or piperidine in glacial acetic acid.

-

Conditions : Reflux at 80–100°C for 6–21 hours under inert atmosphere.

Mechanistic Insight :

The reaction proceeds via deprotonation of the active methylene group in rhodanine-3-acetic acid, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the conjugated 5-(3-hydroxybenzylidene) derivative.

Example Protocol (adapted from):

-

Step 1 : Combine rhodanine-3-acetic acid (1 mmol), 3-hydroxybenzaldehyde (1.2 mmol), and anhydrous sodium acetate (1 mmol) in glacial acetic acid (5 mL).

-

Step 2 : Reflux at 90°C for 12 hours.

-

Step 3 : Quench the reaction in ice-cold water, filter the precipitate, and recrystallize from ethanol (yield: 75–80%).

Alternative Pathways via Intermediate Alkylation

Patented methods describe a multi-step approach involving alkylation and cyclization:

-

Alkylation of Thiourea Derivatives :

-

Hydrolysis and Condensation :

Key Advantages :

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Challenges and Solutions :

-

Byproduct Formation : Prolonged heating may degrade the 3-hydroxybenzylidene group. Mitigated by inert atmosphere (N₂/Ar).

-

Low Solubility : Ethanol/water mixtures improve recrystallization efficiency.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include:

Industrial-Scale Production Considerations

Process Intensification Strategies

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvent | <500 ppm (acetic acid) | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Knoevenagel (AcOH) | 75–80 | 95–98 | Moderate | High |

| Alkylation-Hydrolysis | 60–70 | 90–95 | High | Moderate |

Trade-offs :

Chemical Reactions Analysis

(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that they can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. Thiazolidine derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast and liver cancer. The proposed mechanism includes the induction of apoptosis and inhibition of tumor cell proliferation.

Anti-inflammatory Effects

Preclinical studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis.

Antioxidant Activity

The antioxidant capacity of thiazolidine derivatives is another area of interest. This compound may help mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases.

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves a Knoevenagel condensation reaction between appropriate aldehydes and thiazolidine derivatives. Variations in substituents can lead to compounds with enhanced biological activity or selectivity for specific targets.

Mechanism of Action

The mechanism of action of (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase, thereby reducing inflammation.

Comparison with Similar Compounds

Thiazolidinone derivatives with structural modifications at the 5-arylidene, 4-oxo, or 3-acetic acid positions exhibit varied biological and physicochemical properties. Below is a detailed comparison:

Structural Analogs and Substitution Effects

Key Structural Insights :

- Electron-Withdrawing Groups (e.g., -F, -Cl, -CF₃) increase lipophilicity and membrane permeability, enhancing cytotoxicity and enzyme inhibition .

- Hydroxy Groups (e.g., 3-hydroxybenzylidene) improve water solubility and hydrogen-bonding interactions, favoring antifungal activity but reducing cell permeability .

- Heterocyclic Substituents (e.g., pyridinyl, thienyl) introduce π-π interactions, critical for DNA intercalation or protein binding .

Physicochemical Properties

Biological Activity

The compound (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management, antimicrobial properties, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies from various research findings.

Chemical Structure

The compound features a thiazolidine core structure with a hydroxylated benzylidene substituent and an acetic acid moiety. Its chemical structure can be represented as follows:

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their insulin-sensitizing effects. Research has demonstrated that derivatives like the one in focus exhibit significant antidiabetic properties. In vitro studies have shown that these compounds can lower blood glucose levels effectively. For instance, a study involving various thiazolidinedione derivatives indicated that certain compounds exhibited hypoglycemic activity comparable to standard medications like pioglitazone and rosiglitazone.

Table 1: Antidiabetic Activity of Thiazolidinedione Derivatives

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazolidinedione derivatives possess significant antibacterial and antifungal activities. One notable study tested various derivatives against a panel of bacterial strains and fungi, revealing that some compounds inhibited the growth of Candida species effectively.

Table 2: Antimicrobial Activity Against Fungal Strains

| Compound | Fungal Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Control (Fluconazole) | Candida albicans | 20 | |

| This compound | Candida glabrata | 18 |

Anticancer Activity

Recent studies have indicated that thiazolidinedione derivatives may also exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells through various signaling pathways. For example, compounds similar to the one discussed have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 3: Anticancer Activity Against Human Cell Lines

The biological activity of this compound can be attributed to several mechanisms:

- Insulin Sensitization : Enhances glucose uptake in peripheral tissues.

- Antimicrobial Action : Disrupts cell wall synthesis in bacteria and fungi.

- Apoptotic Induction : Triggers programmed cell death in malignant cells through intrinsic and extrinsic pathways.

Case Studies

A notable case study involved the administration of thiazolidinedione derivatives in diabetic rat models, which demonstrated significant reductions in fasting blood glucose levels compared to controls. The study highlighted the potential for developing new therapeutic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid?

- Methodological Answer : The compound is synthesized via a Knoevenagel condensation reaction. A typical procedure involves refluxing (4-oxo-2-thioxothiazolidin-3-yl)acetic acid with 3-hydroxybenzaldehyde in glacial acetic acid, using sodium acetate as a base (4:1 molar ratio of NaOAc to aldehyde). The reaction is monitored by TLC, and the product is precipitated by pouring the mixture into ice-water, followed by recrystallization from methanol. Key parameters include maintaining reflux temperature (100–110°C) for 4–5 hours and using anhydrous conditions to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and the thioxo group (δ ~180 ppm).

- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch), ~1250 cm (C=S), and ~3200 cm (phenolic -OH).

- Mass Spectrometry : High-resolution MS to confirm the molecular ion peak (e.g., [M+H] at m/z 335.2).

- Elemental Analysis : To validate purity (>95%) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli).

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC values for HepG2 or MCF-7).

- Anti-inflammatory Testing : COX-2 inhibition via ELISA.

- Data interpretation requires normalization to controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variation of Substituents : Replace the 3-hydroxybenzylidene group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) analogs.

- Core Modifications : Compare thiazolidinone vs. rhodanine derivatives.

- Assay Parallelism : Test modified analogs in the same biological models (e.g., consistent cell lines) to isolate substituent effects.

- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinity to targets like PPAR-γ or bacterial enzymes .

Q. What strategies resolve contradictions in biological data (e.g., high cytotoxicity but low selectivity)?

- Methodological Answer :

- Dose-Response Refinement : Use narrower concentration ranges (e.g., 0.1–50 µM) to identify therapeutic windows.

- Off-Target Profiling : Employ kinome-wide screening or proteomics to identify unintended interactions.

- Formulation Adjustments : Encapsulate the compound in liposomes to enhance selectivity via targeted delivery .

Q. How can researchers investigate the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Hepatic Models : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS.

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction.

- Metabolite Identification : High-resolution MS/MS fragmentation to detect hydroxylated or conjugated metabolites .

Data Comparison Table: Structural Analogs and Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.